molecular formula C17H14N2O2S B2617485 N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide CAS No. 1203362-84-8

N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2617485
CAS No.: 1203362-84-8
M. Wt: 310.37
InChI Key: VOUWXFUCBMKOTN-UHFFFAOYSA-N
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Description

N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is a synthetic small molecule based on the 8H-indeno[1,2-d]thiazole scaffold, a structure of significant interest in medicinal chemistry. This compound is offered as a high-purity chemical tool for research and development purposes. While specific biological data for this exact compound is not yet published in the scientific literature, its core structure is recognized for its potential in drug discovery. The 8H-indeno[1,2-d]thiazole scaffold has been identified as a promising chemical prototype in the search for novel inhibitors of SARS-CoV-2 3CLpro (also known as Main Protease or Mpro), a key enzyme essential for viral replication and a prime therapeutic target for COVID-19 . Research on closely related analogues has shown that the indene moiety of the scaffold can bind deeply into the hydrophobic S2 subsite of the 3CLpro enzyme, while the carboxamide substituent can form critical hydrogen bonds in the S1 subsite, rationalizing its mechanism of action . The furan-carboxamide group in this particular compound presents an opportunity for researchers to explore structure-activity relationships (SAR) and optimize interactions with biological targets. This product is intended for use in non-clinical laboratory research applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, using personal protective equipment and under controlled conditions as per their institution's chemical safety guidelines.

Properties

IUPAC Name

N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c1-9-7-13(10(2)21-9)16(20)19-17-18-15-12-6-4-3-5-11(12)8-14(15)22-17/h3-7H,8H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUWXFUCBMKOTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=NC3=C(S2)CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide typically involves the formation of the indeno[1,2-d]thiazole core followed by the introduction of the furan and carboxamide groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the synthesis might involve the use of palladium-catalyzed coupling reactions or other transition metal-catalyzed processes .

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory methods, optimizing reaction conditions to maximize yield and minimize costs. This could involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated compound .

Scientific Research Applications

N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain viral proteases by binding to their active sites, thereby preventing viral replication. The molecular pathways involved include the disruption of enzyme-substrate interactions and the stabilization of inactive enzyme conformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Biochemical Activity Comparison

Derivatives in and were evaluated as SARS-CoV-2 3CLpro inhibitors.

  • Methoxy vs. Halogen Substitutents: Compounds with methoxy groups (e.g., 7a) showed moderate inhibition, whereas chloro-substituted analogs (e.g., 7e) exhibited enhanced activity due to improved electrophilic interactions .
  • Ring Expansion and Flexibility: Compound 7l (ring-expanded analog) and 10a–10b (ring-opening derivatives) displayed reduced activity, underscoring the importance of the rigid indenothiazole core for target engagement . The target compound’s fused ring system likely preserves this critical rigidity.
  • Thiazole vs. Furan Moieties: highlights thiazole derivatives with cardioprotective effects, but furan-containing analogs (like the target compound) remain unexplored in this context .

Pharmacokinetic and Toxicity Considerations

  • Toxicity: Analogous compounds in and showed low cytotoxicity (e.g., LD50 values comparable to reference drugs like Bicalutamide) , suggesting a favorable safety profile for the target compound if structurally aligned.

Biological Activity

N-(8H-Indeno[1,2-d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is a compound of increasing interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on available research findings.

Synthesis of the Compound

The synthesis of this compound involves a multi-step process that typically includes the formation of the indeno-thiazole core followed by the introduction of the furan carboxamide group. A notable study synthesized various derivatives of 8H-indeno[1,2-d]thiazole and evaluated their biological activities, highlighting the importance of structural modifications in enhancing efficacy against specific targets such as viral proteases .

Antiviral Properties

Recent studies have identified this compound as a promising inhibitor of SARS-CoV-2 3CL protease. The compound exhibited an IC50 value of approximately 6.42 μM, indicating significant inhibitory potential . This activity suggests that derivatives of this compound could serve as lead candidates for developing antiviral therapeutics.

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of viral proteases. Molecular docking studies have provided insights into how this compound binds to the active site of SARS-CoV-2 3CL protease, disrupting its function and thereby inhibiting viral replication .

Case Studies and Research Findings

Several studies have explored the biological activity of various derivatives related to this compound:

Study Focus Findings
Study 1SARS-CoV-2 InhibitionIdentified as a potent inhibitor with an IC50 of 6.42 μM .
Study 2Structure Activity Relationship (SAR)Modifications to the indeno-thiazole structure enhanced antiviral activity .
Study 3Docking StudiesRevealed binding interactions with SARS-CoV-2 3CL protease .

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